

Spectroscopic Characterization of ortho-Diisopropylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Diisopropylbenzene

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This technical guide provides a comprehensive overview of the spectroscopic characterization of ortho-diisopropylbenzene (**1,2-diisopropylbenzene**). Due to the limited availability of experimentally derived spectral data for the ortho isomer, this guide combines available experimental data with predicted spectral information to offer a complete reference. Data for the meta and para isomers are included for comparative analysis.

Molecular Structure and Properties

ortho-Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. It consists of a benzene ring substituted with two isopropyl groups at adjacent positions.

Chemical Structure:

Caption: Molecular structure of ortho-diisopropylbenzene.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of ortho-diisopropylbenzene is predicted to show a complex multiplet for the aromatic protons due to their close proximity and coupling. The isopropyl protons will appear as a doublet for the methyl groups and a septet for the methine proton.

Table 1: Predicted ^1H NMR Chemical Shifts for ortho-Diisopropylbenzene

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.20 - 7.10	m	4H	Aromatic (H-3, H-4, H-5, H-6)
~3.20	sep	2H	Methine (-CH(CH ₃) ₂)
~1.25	d	12H	Methyl (-CH(CH ₃) ₂)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, the spectrum of ortho-diisopropylbenzene is expected to show four signals for the aromatic carbons and two signals for the isopropyl carbons.

Table 2: Predicted ^{13}C NMR Chemical Shifts for ortho-Diisopropylbenzene

Chemical Shift (ppm)	Assignment
~145	Aromatic (C-1, C-2)
~126	Aromatic (C-3, C-6)
~125	Aromatic (C-4, C-5)
~30	Methine (-CH(CH ₃) ₂)
~24	Methyl (-CH(CH ₃) ₂)

Infrared (IR) Spectroscopy

The IR spectrum of ortho-diisopropylbenzene will exhibit characteristic absorptions for aromatic C-H and C=C stretching, as well as aliphatic C-H stretching and bending vibrations from the isopropyl groups.[\[1\]](#)

Table 3: Characteristic IR Absorptions for ortho-Diisopropylbenzene

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Strong	Aliphatic C-H Stretch
1600 - 1450	Medium-Strong	Aromatic C=C Stretch
1465	Medium	CH ₂ Bend
1385 - 1365	Medium	CH ₃ Bend (Isopropyl split)
~750	Strong	Ortho-disubstituted benzene C-H out-of-plane bend

Mass Spectrometry

Electron ionization mass spectrometry of ortho-diisopropylbenzene will result in a molecular ion peak and characteristic fragment ions. The fragmentation pattern is dominated by the loss of methyl and isopropyl groups.

Table 4: Major Fragments in the Mass Spectrum of Diisopropylbenzene Isomers

m/z	Relative Intensity	Proposed Fragment
162	Moderate	[M] ⁺ (Molecular Ion)
147	High	[M - CH ₃] ⁺
119	Moderate	[M - C ₃ H ₇] ⁺
91	Low	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid aromatic compounds like ortho-diisopropylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Acquisition Parameters (^1H NMR):
 - Number of scans: 16-32
 - Relaxation delay: 1-2 s
 - Spectral width: -2 to 12 ppm
- Acquisition Parameters (^{13}C NMR):
 - Number of scans: 1024 or more
 - Relaxation delay: 2-5 s
 - Spectral width: 0 to 220 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

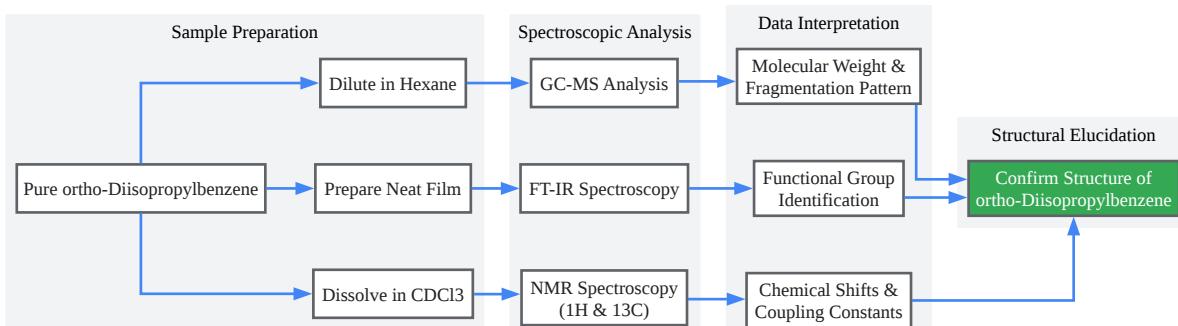
- Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: Use a standard FT-IR spectrometer.
- Background Collection: Record a background spectrum of the clean, empty salt plates.
- Sample Collection: Place the sample-loaded salt plates in the spectrometer and record the spectrum.
- Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . The spectrum is usually recorded from 4000 to 400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
- Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: 230 °C.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound like ortho-diisopropylbenzene.



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Caption: General workflow for spectroscopic characterization.

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References

- 1. Benzene, 1,2-bis(1-methylethyl)- [webbook.nist.gov]
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